2-(3-Methoxy-4-methylphenyl)propan-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(3-methoxy-4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17NO/c1-8-5-6-9(11(2,3)12)7-10(8)13-4/h5-7H,12H2,1-4H3 |
InChI Key |
KDYMVVOMCWDUAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)N)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 3 Methoxy 4 Methylphenyl Propan 2 Amine
Retrosynthetic Analysis of 2-(3-Methoxy-4-methylphenyl)propan-2-amine
A retrosynthetic analysis of the target molecule, this compound, provides a logical roadmap for its synthesis. The primary disconnection focuses on the carbon-nitrogen bond of the tertiary amine. This disconnection points to a tertiary alcohol precursor, 2-(3-methoxy-4-methylphenyl)propan-2-ol, which can be converted to the amine via a nucleophilic substitution or a related amination reaction.
Further disconnection of the tertiary alcohol precursor involves breaking the carbon-carbon bond between the aromatic ring and the propan-2-ol moiety. This leads to a Grignard reagent derived from a halogenated 3-methoxy-4-methylbenzene and acetone, or alternatively, an organolithium reagent. An alternative and often more practical disconnection of the tertiary alcohol points to the reaction of a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) with a ketone precursor, 3-methoxy-4-methylacetophenone.
The synthesis of the key intermediate, 3-methoxy-4-methylacetophenone, can be envisioned through a Friedel-Crafts acylation of 2-methylanisole (B146520). This retrosynthetic pathway is outlined below:
Retrosynthetic Pathway:
Image depicting the retrosynthetic disconnection of this compound back to simpler starting materials like 2-methylanisole.This analysis suggests a forward synthesis commencing with the preparation of 3-methoxy-4-methylacetophenone, followed by the formation of the corresponding tertiary alcohol, and finally, the introduction of the amine group.
Classical and Contemporary Synthetic Routes to this compound
Based on the retrosynthetic analysis, a plausible synthetic route involves the preparation of key precursors followed by a robust amination method.
The primary precursor for the synthesis of this compound is 3-methoxy-4-methylacetophenone. This intermediate can be synthesized via the Friedel-Crafts acylation of 2-methylanisole with acetyl chloride or acetic anhydride (B1165640). The reaction is typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). google.com The directing effects of the methoxy (B1213986) and methyl groups on the aromatic ring favor acylation at the para position to the methoxy group and ortho to the methyl group, yielding the desired product.
Once 3-methoxy-4-methylacetophenone is obtained, the next step is the formation of the tertiary alcohol, 2-(3-methoxy-4-methylphenyl)propan-2-ol. This is readily achieved through a Grignard reaction, where the ketone is treated with methylmagnesium bromide (CH₃MgBr) or methyllithium (CH₃Li) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
Table 1: Synthesis of Key Precursors
| Precursor | Starting Material | Reagents | Reaction Type |
| 3-Methoxy-4-methylacetophenone | 2-Methylanisole | Acetyl chloride/Acetic anhydride, AlCl₃ | Friedel-Crafts Acylation |
| 2-(3-Methoxy-4-methylphenyl)propan-2-ol | 3-Methoxy-4-methylacetophenone | CH₃MgBr or CH₃Li, THF/Diethyl ether | Grignard Reaction |
With the tertiary alcohol, 2-(3-methoxy-4-methylphenyl)propan-2-ol, in hand, the introduction of the amine group can be accomplished through several methods. One of the most effective methods for the synthesis of tertiary amines from tertiary alcohols is the Ritter reaction . wikipedia.orgchemistry-reaction.comorganic-chemistry.org
The Ritter reaction involves the treatment of the tertiary alcohol with a nitrile in the presence of a strong acid, such as sulfuric acid or perchloric acid. organic-chemistry.orgmissouri.edu The alcohol is first protonated and then loses water to form a stable tertiary carbocation. This carbocation is then attacked by the nitrogen atom of the nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields an N-alkyl amide, which can then be hydrolyzed under acidic or basic conditions to afford the desired primary amine. chemistry-reaction.com For the synthesis of this compound, acetonitrile (B52724) (CH₃CN) would be the nitrile of choice.
Reaction Scheme: The Ritter Reaction
Image illustrating the mechanism of the Ritter reaction for the conversion of 2-(3-methoxy-4-methylphenyl)propan-2-ol to the target amine.An alternative, though less common, approach for the amination of tertiary alcohols involves direct amination using a catalyst system. For instance, some transition metal catalysts have been shown to facilitate the amination of alcohols. rsc.orgscilit.comrsc.org
For the Friedel-Crafts acylation:
Catalyst: The choice and stoichiometry of the Lewis acid catalyst are crucial. An excess of AlCl₃ may be required due to its complexation with the carbonyl group of the product.
Solvent: A non-polar, aprotic solvent such as dichloromethane (B109758) or carbon disulfide is typically used.
Temperature: The reaction is often carried out at low temperatures to control selectivity and prevent side reactions.
For the Grignard reaction:
Anhydrous Conditions: Strict anhydrous conditions are necessary to prevent the quenching of the Grignard reagent.
Temperature: The reaction is usually initiated at low temperatures and then allowed to warm to room temperature to ensure complete reaction.
For the Ritter reaction:
Acid Strength and Concentration: The choice of acid and its concentration are critical for the efficient generation of the carbocation without causing undesired side reactions like elimination.
Temperature: The reaction temperature needs to be carefully controlled to manage the exothermic nature of the reaction and to prevent polymerization or decomposition. researchgate.net
Work-up Procedure: Careful neutralization and extraction are required to isolate the intermediate amide and the final amine product.
Table 2: Optimization Parameters for the Ritter Reaction
| Parameter | Condition | Rationale |
| Acid Catalyst | Concentrated H₂SO₄, HClO₄ | Strong acids are required to promote carbocation formation. organic-chemistry.org |
| Solvent | Often the nitrile itself (e.g., acetonitrile) serves as the solvent. | High concentration of the nitrile favors the desired reaction pathway. |
| Temperature | 0 °C to room temperature | Control of exothermicity and prevention of side reactions. researchgate.net |
| Hydrolysis | Acidic (e.g., HCl) or basic (e.g., NaOH) conditions for the final step. | To convert the intermediate N-alkyl amide to the primary amine. |
Stereoselective Synthesis Approaches for Chiral Forms of this compound (if applicable)
The target molecule, this compound, possesses a prochiral center at the tertiary carbon atom. While the methods described above would produce a racemic mixture, stereoselective synthesis can be employed to obtain specific enantiomers.
Achieving enantioselectivity in the synthesis of tertiary amines can be approached by creating the chiral center during the formation of the tertiary alcohol precursor or during the amination step.
Asymmetric synthesis of the tertiary alcohol: The enantioselective addition of a methyl group to 3-methoxy-4-methylacetophenone can be achieved using chiral organometallic reagents or through the use of a chiral catalyst. Copper-catalyzed asymmetric additions of organometallic reagents to ketones are a well-established method for the synthesis of chiral tertiary alcohols. researchgate.netacs.org
Asymmetric amination: Direct asymmetric amination of tertiary alcohols is a challenging but emerging field. Research into iridium-catalyzed amination of racemic tertiary alcohols has shown promise in providing chiral β-amino α-tertiary alcohols with high enantioselectivity. acs.org While not directly applicable to the synthesis of a primary amine at the tertiary center, this highlights the potential for developing catalytic systems for the asymmetric synthesis of such compounds.
Another approach would be the kinetic resolution of the racemic tertiary alcohol or the final racemic amine. This can be achieved using chiral resolving agents or through enzymatic resolution.
Chiral Auxiliary Strategies for this compound
The asymmetric synthesis of α-tertiary amines like this compound can be effectively achieved using chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed.
One plausible strategy for the enantioselective synthesis of this compound involves the use of α-substituted benzylamines as chiral auxiliaries. In this approach, a racemic or prochiral substrate can react with the chiral benzylamine (B48309) to form diastereomeric intermediates, which can then be separated. Subsequently, the chiral auxiliary is cleaved to yield the desired enantiomerically pure amine. The steric bulk of the α-substituent on the benzylamine can influence the efficiency of both the diastereoselective reaction and the final debenzylation step. google.com
Another widely applicable method involves the use of sulfinamides, such as tert-butanesulfinamide, as chiral auxiliaries. The condensation of tert-butanesulfinamide with the precursor ketone, 3-methoxy-4-methylacetophenone, would yield a chiral N-sulfinyl imine. Nucleophilic addition of a methyl group (e.g., using a Grignard reagent) to this imine would proceed with high diastereoselectivity, controlled by the chiral sulfinyl group. Subsequent removal of the sulfinyl group under acidic conditions would afford the desired chiral primary amine. This method is known for its broad applicability and high enantiomeric excesses.
The table below illustrates the potential diastereoselectivities that could be achieved in the key bond-forming step using different chiral auxiliaries, based on reactions with analogous substrates.
Table 1: Representative Diastereoselectivities in Asymmetric Amine Synthesis Using Chiral Auxiliaries Data is illustrative and based on analogous systems.
| Chiral Auxiliary | Key Reaction | Typical Diastereomeric Ratio (d.r.) |
|---|---|---|
| (R)-tert-Butanesulfinamide | Addition of MeMgBr to N-sulfinyl ketimine | >95:5 |
| (S)-1-Phenylethylamine | Formation of diastereomeric amides/imines | Variable, depends on separation efficiency |
| Evans' Oxazolidinone | Alkylation of N-acyloxazolidinone | >98:2 |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of amines is crucial for minimizing environmental impact. This involves the careful selection of solvents and the development of sustainable catalytic systems.
A key route to this compound is the reductive amination of the corresponding ketone, 1-(3-methoxy-4-methylphenyl)ethanone. Traditional reductive amination protocols often utilize chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE). These solvents are associated with significant environmental and health concerns.
Recent studies have focused on identifying greener alternatives for reductive amination reactions. For reactions employing borane-based reductants, solvents such as ethyl acetate (B1210297) and dimethyl carbonate have been shown to be effective replacements for chlorinated solvents. rsc.orgresearchgate.net For catalytic hydrogenations, alcohols are often considered green solvents; however, care must be taken as they can sometimes participate in the reaction, leading to byproducts. acsgcipr.org The use of solvent-free conditions, or recyclable solvents like glycerol, also represents a significant advancement in the green synthesis of amines. ias.ac.inresearchgate.net
The following table provides a summary of greener solvent alternatives for reductive amination reactions.
Table 2: Green Solvent Alternatives for Reductive Amination
| Conventional Solvent | Greener Alternative | Considerations |
|---|---|---|
| Dichloromethane (DCM) | Ethyl acetate (EtOAc) | Good general replacement for borohydride (B1222165) reductions. researchgate.net |
| 1,2-Dichloroethane (DCE) | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived solvent with good performance. |
| N,N-Dimethylformamide (DMF) | Glycerol | Biodegradable and recyclable, suitable for certain protocols. ias.ac.in |
| - | Solvent-free | Ideal for atom economy, requires suitable reaction conditions. researchgate.net |
Sustainable catalyst development focuses on using earth-abundant metals and designing heterogeneous catalysts that can be easily recovered and reused. For the synthesis of α-tertiary amines, photocatalytic methods are emerging as a powerful and sustainable approach. These reactions can often be performed under mild conditions with high atom economy. vapourtec.comvapourtec.com
For the reductive amination of 1-(3-methoxy-4-methylphenyl)ethanone, heterogeneous catalysts based on non-precious metals are desirable. Zirconium-based catalysts, such as ZrO2, have been shown to be effective for the reductive amination of aromatic aldehydes and could potentially be adapted for ketones. rsc.org These solid catalysts can be recovered by simple filtration, reducing metal contamination in the final product and allowing for catalyst recycling.
The development of catalysts for direct C-N bond formation via C-H activation is another area of active research that aligns with green chemistry principles. researchgate.net While not yet applied to the synthesis of this specific molecule, such methods hold promise for future sustainable synthetic routes.
Functional Group Transformations and Derivatization of this compound
The primary amine functionality of this compound allows for a variety of functional group transformations and derivatizations, enabling the synthesis of a diverse range of compounds for various applications.
N-Alkylation: The introduction of alkyl groups on the nitrogen atom can be achieved through several methods. Reductive amination with aldehydes or ketones in the presence of a reducing agent is a common approach. Alternatively, direct N-alkylation with alkyl halides can be employed, though over-alkylation can be a challenge with primary amines. More sustainable methods involve the use of alcohols as alkylating agents in "borrowing hydrogen" or "hydrogen autotransfer" reactions, catalyzed by transition metals like ruthenium or iridium. nih.govresearchgate.netbath.ac.uk These reactions are highly atom-economical, producing water as the only byproduct.
Acylation: The primary amine can be readily acylated to form amides. This is typically achieved by reaction with acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. youtube.commdpi.com Acetic anhydride is a common reagent for acetylation. mdpi.com The steric hindrance around the primary amine in this compound might necessitate more forcing conditions or the use of more reactive acylating agents.
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base affords sulfonamides. This transformation is a robust method for introducing the sulfonyl group. organic-chemistry.org Various catalysts, including cupric oxide, can facilitate the sulfonylation of sterically hindered amines under mild conditions. researchgate.net Metal-free methods for the synthesis of sulfonamides are also being developed to enhance the sustainability of this transformation. researchgate.net
The following table summarizes common derivatization reactions for primary amines.
Table 3: Common Derivatization Reactions of Primary Amines
| Reaction | Reagent(s) | Product |
|---|---|---|
| N-Alkylation | Alkyl halide, base OR Aldehyde/ketone, reducing agent OR Alcohol, catalyst | Secondary or Tertiary Amine |
| Acylation | Acyl chloride or Anhydride, base | Amide |
| Sulfonylation | Sulfonyl chloride, base | Sulfonamide |
Structure Activity Relationship Sar and Structural Modification Studies of 2 3 Methoxy 4 Methylphenyl Propan 2 Amine
Design Principles for Derivatives of 2-(3-Methoxy-4-methylphenyl)propan-2-amine
The design of derivatives is guided by established principles of medicinal chemistry, aiming to understand how changes in stereochemistry, electronics, and lipophilicity affect the compound's interactions with receptors and transporters.
The substitution pattern on the phenyl ring is a primary determinant of the pharmacological profile of phenethylamine (B48288) derivatives. For this compound, the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are crucial.
Position of Substituents : The placement of the methoxy group is critical. Moving a methoxy group from the 4-position to the 2- or 3-position in related amphetamine analogs can dramatically alter the pharmacological profile, often reducing serotonergic activity. In the case of MMA, the 3-methoxy, 4-methyl substitution pattern is key to its activity as a selective serotonin (B10506) releasing agent (SSRA). wikipedia.org
Nature of Substituents : The electronic properties of substituents significantly influence activity. The methoxy group is an electron-donating group, which increases the electron density of the aromatic ring and may enhance binding to specific sites on monoamine transporters. Replacing the methyl group with other alkyl groups or halogens can modulate potency. Studies on the broader class of 2,5-dimethoxyphenethylamines show that decorating the 4-position with a lipophilic substituent, such as a halogen or an alkyl group, generally increases agonist potency at 5-HT₂ receptors. nih.govbiomolther.org Conversely, introducing strongly electron-withdrawing groups like nitro (-NO₂) or trifluoromethyl (-CF₃) can have varied effects, sometimes decreasing affinity. biomolther.orgmdpi.combeilstein-journals.org
Table 1: Influence of Phenyl Ring Substituents on the Activity of Phenethylamine Analogs
| Compound | R1 (Position 3) | R2 (Position 4) | Relative Activity/Potency |
| This compound (MMA) | -OCH₃ | -CH₃ | Potent SSRA, 5-HT2A agonist wikipedia.org |
| para-Methoxyamphetamine (PMA) | -H | -OCH₃ | Potent selective serotonin releasing agent (SSRA) |
| 2,5-Dimethoxy-4-bromophenethylamine (2C-B) | -OCH₃ (at pos. 2 & 5) | -Br | Potent 5-HT₂ receptor agonist nih.gov |
| 2,5-Dimethoxy-4-methylamphetamine (DOM) | -OCH₃ (at pos. 2 & 5) | -CH₃ | Hallucinogenic properties nih.gov |
The primary amine of this compound is a key site for hydrogen bonding and salt bridge formation with biological targets. Its modification is a common strategy to alter a compound's properties. thermofisher.com
N-Alkylation : Introducing small alkyl groups to the nitrogen atom can significantly change the pharmacological profile. For instance, in the related methylenedioxyamphetamine (MDA) series, N-methylation to form MDMA or N-ethylation to form MDE alters receptor interactions and behavioral effects. nih.gov The S(+) enantiomer of N-methylated analogs often shows higher potency. nih.gov N-alkylation can also influence metabolic stability, as primary amines are susceptible to metabolism by monoamine oxidase (MAO). mdpi.com
N-Acylation : Conversion of the amine to an amide via acylation generally reduces basicity and may decrease or eliminate activity at monoamine transporters, as the hydrogen-bonding capability is altered. However, N-acylation can be used to create prodrugs or to explore binding pockets that accommodate larger, non-basic moieties. researchgate.net
Other Derivatizations : The amine group can be incorporated into heterocyclic systems or converted to other functional groups like sulfonamides or ureas. researchgate.net These modifications drastically change the physicochemical properties of the molecule, including its size, polarity, and hydrogen bonding capacity, leading to different biological activities. thermofisher.com
Modifications to the propan-2-amine side chain can influence potency and selectivity by altering the molecule's conformation and its orientation within a binding site.
Alpha-Methylation : The presence of the alpha-methyl group (distinguishing a propan-2-amine from an ethanamine) is a defining feature of amphetamine and its analogs, including MMA. This group hinders metabolism by MAO and introduces a chiral center, leading to enantiomers with potentially different pharmacological activities.
Conformational Restriction : Incorporating the side chain into a ring system restricts its conformational freedom. This can lead to an increase in potency if the resulting rigid structure locks the molecule in a bioactive conformation. An example is the formation of aminoindan derivatives, such as 5-methoxy-6-methyl-2-aminoindan (MMAI), the rigid analog of MMA. wikipedia.orgnih.gov Such rigid analogs are valuable tools for mapping the bioactive conformation required for receptor interaction. nih.gov Studies on other phenethylamines have shown that constraining the ethylamine (B1201723) chain, for example into a cyclopropane (B1198618) ring, can produce potent and selective compounds. nih.gov
Table 2: Effect of Backbone Modification on Phenethylamine Analogs
| Modification Type | Example Compound | Structural Change | Impact on Activity |
| Parent Compound | This compound (MMA) | Flexible propan-2-amine chain | Baseline activity wikipedia.org |
| Ring-Constrained | 5-Methoxy-6-methyl-2-aminoindan (MMAI) | Propan-2-amine chain incorporated into an indane ring | Retains similar behavioral pharmacology to non-rigid parent wikipedia.orgnih.gov |
| Ring-Constrained | (1R,2S)-2-(4-bromo-2,5-dimethoxyphenyl)cyclopropan-1-amine | Ethanamine chain constrained in a cyclopropane ring | High agonist potency at 5-HT2A receptors nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
QSAR modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This allows for the prediction of the activity of novel, yet-to-be-synthesized analogs, thereby guiding drug design efforts. mdpi.com
The foundation of any QSAR model is the numerical representation of molecular structure using "descriptors." nih.gov For phenethylamine analogs like MMA, these descriptors fall into several categories. researchgate.net
Physicochemical Descriptors : These describe properties like lipophilicity (e.g., LogP), electronic effects (e.g., Hammett constants), and steric parameters (e.g., molar refractivity).
Topological Descriptors : These are 2D descriptors derived from the graph representation of the molecule, describing its size, shape, and branching (e.g., Kier shape indices, connectivity indices). researchgate.netresearchgate.net
Quantum Chemical Descriptors : Calculated using quantum mechanics, these descriptors provide detailed electronic information, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potentials, and partial atomic charges. jocpr.com
3D Descriptors : These descriptors capture the three-dimensional properties of the molecule, including molecular volume, surface area, and shape indices.
Table 3: Common Descriptors for QSAR Analysis of Phenethylamine Analogs
| Descriptor Class | Specific Examples | Information Encoded |
| Physicochemical | LogP, Molar Refractivity (MR) | Lipophilicity, steric bulk |
| Topological | Kier Shape Indices (κ₁, κ₂, κ₃), Wiener Index | Molecular size, shape, branching |
| Electronic | Hammett Constant (σ), pKa | Electron-donating/withdrawing effects, ionization state |
| Quantum Chemical | HOMO/LUMO Energy, Dipole Moment | Electron-donating ability, reactivity, polarity |
| 3D (Geometric) | Molecular Volume, Surface Area | Three-dimensional size and shape |
Once descriptors are calculated for a series of MMA analogs with known biological activities, a mathematical model is built to correlate these descriptors with activity.
The process typically involves:
Dataset Curation : A set of structurally diverse analogs with accurately measured biological data is compiled.
Descriptor Calculation : A wide range of descriptors is calculated for each molecule in the dataset.
Model Building : The dataset is often split into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning methods like Support Vector Machines (SVM) and Random Forest are employed to create the QSAR equation. mdpi.com
Model Validation : The model's robustness and predictive ability are rigorously assessed. Internal validation techniques like leave-one-out (LOO) cross-validation are used, where the model is repeatedly built leaving one compound out and then predicting its activity. researchgate.netjocpr.com External validation using the test set provides the most crucial assessment of the model's ability to predict the activity of new compounds. researchgate.net
A statistically robust and validated QSAR model can be a powerful tool, enabling the virtual screening of large libraries of potential MMA analogs and prioritizing the synthesis of those predicted to have the most promising biological interactions. mdpi.com
Pharmacophore Development based on this compound Core Structure
A pharmacophore model outlines the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For the this compound core structure, which belongs to the broader class of phenethylamines, pharmacophore models are typically developed based on known interactions with monoamine transporters (such as those for dopamine (B1211576) and serotonin) and serotonin receptors (like the 5-HT2A subtype). biomolther.orgnih.govbiomolther.org
The key pharmacophoric features derived from this structural class generally include:
A Protonatable Amine: The primary amine group is crucial. At physiological pH, it is protonated, forming a positively charged ammonium (B1175870) ion. This feature typically engages in a critical ionic interaction with a negatively charged amino acid residue, such as aspartate, in the binding pocket of target receptors or transporters. nih.govnih.gov
An Aromatic Ring: The 3-methoxy-4-methylphenyl group serves as a hydrophobic feature that engages in van der Waals, hydrophobic, or π-π stacking interactions with aromatic residues (e.g., tyrosine, phenylalanine) within the target's binding site. nih.gov
Quantitative structure-activity relationship (QSAR) studies on related phenethylamine and amphetamine analogs have demonstrated that steric and electronic parameters of the ring substituents are significant predictors of biological activity. nih.govnih.gov These models help refine the pharmacophore by defining the optimal size, lipophilicity, and electronic properties of the substituents for desired interactions.
Table 1: Key Pharmacophoric Features of the Phenethylamine Scaffold
| Feature | Chemical Moiety in Core Structure | Putative Biological Interaction |
|---|---|---|
| Hydrogen Bond Donor / Positive Ionizable Center | Propan-2-amine group (-NH₂) | Forms ionic bond with acidic residues (e.g., Asp) in the target binding site. nih.gov |
| Hydrophobic Aromatic Feature | 3-Methoxy-4-methylphenyl ring | Engages in π-π stacking or hydrophobic interactions with aromatic residues in the target. nih.gov |
| Electron-Donating Substituents | 3-Methoxy (-OCH₃) and 4-Methyl (-CH₃) groups | Modulate electron density of the aromatic ring, influencing binding affinity and selectivity. |
Combinatorial Chemistry Approaches for this compound Libraries
Combinatorial chemistry is a powerful technique used in drug discovery to rapidly synthesize a large number of diverse but structurally related molecules, known as a library. nih.gov This approach is highly applicable to the this compound scaffold for exploring structure-activity relationships (SAR) and optimizing biological activity. The synthesis of such libraries typically involves a common core structure with several points of diversification where different chemical building blocks can be systematically introduced. uniroma1.it
For the this compound core, several diversification points can be exploited to generate a focused library:
Amine Modification (R¹): The primary amine is a key site for modification. It can be acylated or alkylated to produce a series of secondary and tertiary amines. This can alter the compound's basicity, lipophilicity, and hydrogen bonding capacity.
Phenyl Ring Substitution (R², R³): The methoxy and methyl groups can be varied. Libraries can be created by replacing the 3-methoxy group with other alkoxy groups, halogens, or hydrogen bond acceptors/donors. Similarly, the 4-methyl group can be substituted with other alkyl groups or electron-withdrawing/donating groups to probe the electronic and steric requirements of the binding pocket.
Alpha-Carbon Substitution (R⁴, R⁵): While the parent compound has two methyl groups at the alpha-carbon, a library could be designed where these are replaced with other alkyl groups (e.g., ethyl, propyl) or cyclized to form a ring (e.g., cyclopropyl). This would systematically probe the steric tolerance around the central carbon.
A common strategy for library synthesis is solid-phase synthesis, where the core molecule is attached to a resin bead, and subsequent chemical reactions are carried out in a stepwise fashion. wikipedia.org The split-pool synthesis method allows for the efficient creation of vast "one-bead one-compound" libraries. wikipedia.org Modern synthetic methods, such as photocatalytic Ni-catalyzed cross-electrophile coupling, offer modular ways to assemble β-phenethylamine derivatives, which could be adapted for library creation. acs.org
Table 2: Hypothetical Combinatorial Library Design
| Diversification Point | Core Moiety | Example Building Blocks for Library |
|---|---|---|
| R¹ (Amine) | -NH₂ | -NH(CH₃), -N(CH₃)₂, -NH(C₂H₅), Acetyl, Propionyl |
| R² (Position 3) | -OCH₃ | -H, -F, -Cl, -OH, -OC₂H₅, -CF₃ |
| R³ (Position 4) | -CH₃ | -H, -C₂H₅, -Cl, -Br, -I, -CF₃ |
| R⁴, R⁵ (α-Carbon) | -CH₃, -CH₃ | -H, -CH₃; -C₂H₅, -CH₃; Formation of a cyclopropyl (B3062369) ring |
Impact of Stereochemistry on Biological Interactions of this compound Derivatives
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor in pharmacology. It is important to note that the parent compound, this compound, is achiral because the central alpha-carbon is bonded to two identical methyl groups. Therefore, it does not exist as enantiomers.
However, stereochemistry becomes critically important when considering its structural isomers or derivatives where chirality is introduced. For instance, the closely related chiral isomer, 1-(3-methoxy-4-methylphenyl)propan-2-amine , possesses a stereocenter at the alpha-carbon of the side chain and exists as two enantiomers: (R)- and (S)-isomers.
Biological systems, such as receptors and enzymes, are themselves chiral. Consequently, they often interact differently with the enantiomers of a chiral drug. nih.gov This stereoselectivity can lead to significant differences in potency, efficacy, and metabolic profiles between enantiomers. nih.govmdpi.com
In the broader class of amphetamines and related phenethylamines, this principle is well-documented:
Differential Potency: Often, one enantiomer is significantly more potent than the other. For many amphetamine derivatives, the (S)-enantiomer exhibits greater central nervous system stimulant activity compared to the (R)-enantiomer. sciex.comresearchgate.net
Qualitative Differences in Activity: Enantiomers may not only differ in potency but also in the type of biological effect they produce. nih.gov One isomer might be responsible for the desired therapeutic effect, while the other could be inactive or contribute to different, sometimes undesired, effects.
Enantioselective Metabolism: The enzymes responsible for drug metabolism can process one enantiomer more rapidly than the other. For example, with 3,4-methylenedioxymethamphetamine (MDMA), the (S)-enantiomer is generally metabolized faster than the (R)-enantiomer. nih.gov
The study of individual enantiomers is crucial for understanding the precise mechanism of action and for developing more selective therapeutic agents. Chiral separation techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) using chiral columns or derivatizing agents, are essential for isolating and evaluating the individual stereoisomers. nih.govnih.gov Quantitative structure-activity relationship (QSAR) models have also been developed specifically to account for the R and S configurations of amphetamine derivatives, highlighting different preferential interactions for each enantiomer with target sites. nih.gov
Table 3: General Principles of Stereoselectivity in Chiral Phenethylamine Derivatives
| Aspect | (R)-Enantiomer | (S)-Enantiomer | Significance |
|---|---|---|---|
| CNS Activity | Often less potent. | Generally the more potent enantiomer for stimulant effects. sciex.comresearchgate.net | The desired pharmacological activity often resides primarily in one enantiomer. |
| Receptor Binding | May have lower affinity for specific targets. | May have higher affinity for specific targets (e.g., monoamine transporters). | Differences in binding affinity directly translate to differences in potency. nih.gov |
| Metabolism | Can exhibit a slower rate of metabolism, leading to a longer half-life. nih.gov | Can be metabolized more rapidly by enzymes like Cytochrome P-450s. nih.gov | Affects the duration of action and potential for drug-drug interactions. |
| Qualitative Effects | May contribute to different or even opposing biological effects. | May be primarily responsible for the main pharmacological profile. | The overall effect of a racemic mixture can be a complex interplay of the activities of both enantiomers. nih.gov |
Mechanistic Pharmacological Investigations of 2 3 Methoxy 4 Methylphenyl Propan 2 Amine in Vitro and Animal Models
Receptor Binding Profile of 2-(3-Methoxy-4-methylphenyl)propan-2-amine
There is no available data from ligand-receptor interaction studies or radioligand binding assays to define the affinity of this compound for any G-protein coupled receptors (GPCRs), ion channels, or other receptor types.
Neurotransmitter Transporter Interactions of this compound
Information regarding the reuptake inhibition potency for monoamine transporters (such as those for serotonin (B10506), dopamine (B1211576), and norepinephrine) is not available. Similarly, there are no published studies on its potential to modulate neurotransmitter release in synaptosomal preparations.
Enzyme Inhibition/Activation Studies of this compound
There is no scientific literature available that describes the effects of this compound on enzymatic activity, including but not limited to enzymes involved in neurotransmitter metabolism like monoamine oxidase (MAO).
Monoamine Oxidase (MAO) Inhibition Kinetics
There is no available scientific literature that has investigated the potential for this compound to inhibit monoamine oxidase (MAO) enzymes, including MAO-A and MAO-B. Consequently, no data on its inhibition kinetics, such as its IC50 or Ki values, mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), or its potential for reversible or irreversible binding, have been reported.
Cytochrome P450 (CYP) Isoform Interactions
The metabolic profile of this compound, including its interaction with cytochrome P450 (CYP) isoforms, remains uncharacterized. There are no published studies identifying which CYP enzymes might be responsible for its metabolism, nor is there any information regarding its potential to act as an inhibitor or inducer of any specific CYP isoforms.
Cellular and Molecular Mechanism of Action of this compound
The cellular and molecular targets of this compound have not been elucidated in the scientific literature.
Intracellular Signaling Pathways (e.g., cAMP, MAPK)
No research has been published detailing the effects of this compound on any intracellular signaling pathways, such as the cyclic adenosine (B11128) monophosphate (cAMP) or mitogen-activated protein kinase (MAPK) pathways.
Gene Expression Modulation
There is a lack of data concerning the ability of this compound to modulate the expression of any genes.
Neurotransmitter Synthesis and Catabolism Pathways
The influence of this compound on the synthesis or breakdown of neurotransmitters has not been a subject of scientific investigation.
Behavioral Pharmacology in Animal Models (Focus on Mechanisms, not Efficacy/Toxicity)
No studies on the behavioral effects of this compound in animal models have been published. Therefore, there is no information on the underlying neurobiological mechanisms that might mediate any potential behavioral responses to this compound.
Locomotor Activity and Exploratory Behavior
No data from in vitro or animal models assessing the impact of this compound on locomotor activity and exploratory behavior are available in the current scientific literature.
Reinforcement and Reward Circuitry Investigations
There are no published studies investigating the effects of this compound on reinforcement and reward circuitry. Consequently, data from relevant models such as self-administration, conditioned place preference, or intracranial self-stimulation are absent.
Cognitive Function Assessment in Rodent Models
A thorough search of scientific databases yielded no studies that have assessed the cognitive effects of this compound in rodent models. Therefore, information regarding its impact on learning, memory, or executive function is not available.
Neuropathological Correlates of this compound Administration
There is no available research on the neuropathological consequences of administering this compound in animal models. Studies examining potential neurotoxic effects or alterations in brain morphology following acute or chronic exposure have not been published.
Metabolic Pathways and Biotransformation of 2 3 Methoxy 4 Methylphenyl Propan 2 Amine
Phase I Metabolic Reactions of 2-(3-Methoxy-4-methylphenyl)propan-2-amine
Phase I metabolism involves the introduction or exposure of functional groups, which typically results in a small increase in hydrophilicity and prepares the molecule for Phase II reactions. For this compound, the primary Phase I reactions are expected to involve modifications to the methoxy (B1213986) group, the aromatic ring, and the amine side chain.
Oxidative Demethylation of Methoxy Group
A principal metabolic pathway for compounds containing a methoxy group is O-demethylation. This reaction is catalyzed by cytochrome P450 enzymes and results in the formation of a hydroxyl group. In the case of this compound, oxidative demethylation of the methoxy group at the 3-position of the phenyl ring would yield a phenolic metabolite, 2-(3-hydroxy-4-methylphenyl)propan-2-amine. This resulting hydroxylated compound is then a primary candidate for subsequent Phase II conjugation reactions.
Aromatic Hydroxylation and Epoxidation
Aromatic hydroxylation is another key Phase I metabolic pathway for amphetamine-like substances. This process involves the addition of a hydroxyl group to the aromatic ring. For this compound, hydroxylation could potentially occur at available positions on the phenyl ring, leading to the formation of various hydroxylated metabolites. While epoxidation is a theoretical possibility for aromatic compounds, direct hydroxylation is a more commonly reported metabolic route for this class of substances.
N-Dealkylation and Deamination Pathways
N-dealkylation, the removal of an alkyl group from a nitrogen atom, is a common metabolic pathway for secondary and tertiary amines. However, as this compound is a primary amine, this specific pathway is not applicable. Instead, deamination, the removal of the amine group, is a significant metabolic route for primary amines like amphetamine and its analogs. This process can lead to the formation of a ketone metabolite, 3-methoxy-4-methylphenylacetone. This ketone can be further metabolized through reduction to the corresponding alcohol or oxidation of the side chain.
Role of Cytochrome P450 Enzymes in this compound Metabolism (In Vitro)
The metabolism of amphetamine and its derivatives is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver. In vitro studies with human liver microsomes on structurally related compounds have consistently demonstrated the significant involvement of the CYP2D6 isoenzyme. It is therefore highly probable that CYP2D6 is the primary enzyme responsible for the Phase I metabolism of this compound, particularly in catalyzing oxidative demethylation and aromatic hydroxylation. Other CYP isoenzymes, such as those in the CYP1A, CYP2B, and CYP3A families, may also contribute to a lesser extent.
Table 1: Predicted Phase I Metabolites of this compound
| Parent Compound | Metabolic Reaction | Predicted Metabolite |
| This compound | Oxidative Demethylation | 2-(3-Hydroxy-4-methylphenyl)propan-2-amine |
| This compound | Aromatic Hydroxylation | Various hydroxylated isomers |
| This compound | Deamination | 3-Methoxy-4-methylphenylacetone |
Phase II Metabolic Reactions of this compound
Phase II metabolic reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules. This process significantly increases the water solubility of the xenobiotic, facilitating its excretion from the body, primarily in the urine.
Glucuronidation and Sulfation of Metabolites
The primary Phase II conjugation reactions for the phenolic metabolites of this compound, such as the product of O-demethylation, are glucuronidation and sulfation. In glucuronidation, UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl group. In sulfation, sulfotransferases (SULTs) catalyze the transfer of a sulfonate group. These conjugation reactions result in the formation of highly water-soluble glucuronide and sulfate (B86663) conjugates, which can be readily eliminated from the body. It is plausible that both glucuronide and sulfate conjugates of the hydroxylated metabolites of this compound are formed. ecstasy.org
Table 2: Predicted Phase II Conjugates of this compound Metabolites
| Phase I Metabolite | Conjugation Reaction | Predicted Phase II Conjugate |
| 2-(3-Hydroxy-4-methylphenyl)propan-2-amine | Glucuronidation | 2-(3-Hydroxy-4-methylphenyl)propan-2-amine-O-glucuronide |
| 2-(3-Hydroxy-4-methylphenyl)propan-2-amine | Sulfation | 2-(3-Hydroxy-4-methylphenyl)propan-2-amine-O-sulfate |
Acetylation and Methylation Pathways
The metabolic fate of amphetamine and its analogs can involve several conjugation reactions, including acetylation and methylation. While direct evidence for the acetylation and methylation of this compound is not extensively documented in publicly available literature, inferences can be drawn from studies on similar compounds.
Acetylation: N-acetylation, a reaction catalyzed by N-acetyltransferases (NATs), represents a potential but likely minor metabolic pathway for primary amines like this compound. For instance, studies on the biotransformation of 2- and 3-methoxyamphetamines by the fungus Cunninghamella echinulata, a model system often used to predict mammalian metabolism, identified N-acetylation as only a trace pathway. nih.gov In rats, N-acetylamphetamine has been identified as a minor metabolite of amphetamine. nih.gov This suggests that while possible, N-acetylation is not expected to be a major route of elimination for this compound.
Methylation: O-methylation is a more significant pathway, particularly for catecholic metabolites that may be formed during Phase I metabolism. The enzyme catechol-O-methyltransferase (COMT) is responsible for the methylation of hydroxyl groups on a catechol ring. In the metabolism of 3,4-methylenedioxymethamphetamine (MDMA), a structurally related compound, the initial O-demethylenation leads to the formation of a dihydroxy intermediate (a catechol). This intermediate is then subject to O-methylation by COMT to form 4-hydroxy-3-methoxymethamphetamine (HMMA) and its positional isomer, 3-hydroxy-4-methoxymethamphetamine. tandfonline.comresearchgate.net Given the methoxy group already present on the aromatic ring of this compound, O-methylation would likely occur following demethylation or hydroxylation at other positions on the ring, leading to the formation of di-methoxy or hydroxy-methoxy metabolites.
Identification and Characterization of Major Metabolites of this compound
The identification of major metabolites is critical for a complete understanding of a compound's biotransformation. This is typically achieved through a combination of in vitro and in vivo studies.
In Vitro Metabolic Studies using Liver Microsomes/Hepatocytes
In vitro systems, such as liver microsomes and hepatocytes, are valuable tools for identifying metabolic pathways and the enzymes involved. nih.gov These systems contain a rich complement of drug-metabolizing enzymes, including cytochrome P450 (CYP) isoenzymes, which are crucial for Phase I oxidative metabolism.
For amphetamine and its derivatives, CYP2D6 is a key enzyme involved in their metabolism. nih.govclinpgx.org Studies using human liver microsomes have shown that CYP2D6 catalyzes the p-hydroxylation and N-demethylation of methamphetamine. nih.gov Furthermore, in vitro studies with recombinant human CYP2D6 have demonstrated its ability to O-demethylate 4-methoxylated amphetamine derivatives. nih.gov
Given the structural similarity, it is highly probable that this compound is also a substrate for CYP2D6. In vitro incubation of this compound with human liver microsomes or hepatocytes would likely yield metabolites resulting from:
O-demethylation: Removal of the methyl group from the methoxy substituent.
Aromatic hydroxylation: Addition of a hydroxyl group to the phenyl ring.
N-dealkylation: Although this compound is a primary amine, further metabolism could involve modifications of the amine group.
A study on the in vitro metabolism of MDMA in rat liver supernatant identified several metabolites, including 4-hydroxy-3-methoxymethamphetamine and 3,4-dihydroxymethamphetamine, highlighting the importance of hydroxylation and O-demethylenation. nih.gov Similar pathways can be anticipated for this compound.
In Vivo Metabolite Profiling in Animal Models
In vivo studies in animal models provide a more complete picture of metabolism, encompassing absorption, distribution, metabolism, and excretion. Studies on the in vivo metabolism of 3-methoxyamphetamine in dogs, monkeys, and humans have identified several urinary metabolites. researchgate.net These include products of O-demethylation, aromatic hydroxylation, and side-chain oxidation.
Based on these findings, the major in vivo metabolites of this compound in animal models are likely to include:
Hydroxy-metabolites: Formed through aromatic hydroxylation.
Demethylated metabolites: Resulting from O-demethylation of the methoxy group.
Conjugated metabolites: Phase II metabolism would likely involve glucuronidation and/or sulfation of the hydroxylated metabolites, as observed for MDMA metabolites. tandfonline.comnih.gov
The following table summarizes the potential major metabolites of this compound based on the metabolism of structurally similar compounds.
Potential Major Metabolites of this compound
| Metabolic Pathway | Potential Metabolite | Enzyme(s) Involved (Inferred) | Supporting Evidence from Analogs |
|---|---|---|---|
| O-Demethylation | 2-(3-Hydroxy-4-methylphenyl)propan-2-amine | CYP2D6 | O-demethylation of 4-methoxyamphetamines by CYP2D6. nih.gov |
| Aromatic Hydroxylation | 2-(3-Methoxy-4-methyl-x-hydroxyphenyl)propan-2-amine | CYP2D6 | p-hydroxylation of methamphetamine by CYP2D6. nih.gov |
| N-Acetylation | N-acetyl-2-(3-methoxy-4-methylphenyl)propan-2-amine | NATs | Trace pathway for 2- and 3-methoxyamphetamines. nih.gov |
| O-Methylation (of catechol metabolite) | Hydroxy-dimethoxy- or dihydroxy-methoxy- metabolites | COMT | O-methylation of MDMA catechol metabolites. tandfonline.comresearchgate.net |
| Glucuronidation/Sulfation | Glucuronide or sulfate conjugates of hydroxylated metabolites | UGTs/SULTs | Conjugation of MDMA metabolites. tandfonline.comnih.gov |
Species-Specific Differences in this compound Metabolism (e.g., Rodents vs. Primates)
Significant species-specific differences in drug metabolism are well-documented and are a critical consideration when extrapolating animal data to humans. nih.govresearchgate.net These differences can be both qualitative (different metabolites formed) and quantitative (different rates of formation).
Studies on the metabolism of amphetamine have revealed notable differences between species. For example, in rats, the main metabolite is conjugated 4-hydroxyamphetamine, whereas in humans and rhesus monkeys, a significant portion of the drug is excreted unchanged, along with benzoic acid and a smaller amount of 4-hydroxyamphetamine. nih.gov Rabbits exhibit a unique metabolic profile, excreting mainly benzoic acid and other side-chain oxidation products. nih.gov
With respect to primate versus rodent metabolism, studies on various amphetamine derivatives have shown that monkeys often provide a metabolic profile more similar to humans than rodents do. karger.com For instance, the metabolism of chlorphentermine (B1668847) and phenmetrazine in rhesus monkeys and tamarins was found to be similar to that in humans. karger.com
Given these precedents, it is reasonable to expect species-specific differences in the metabolism of this compound. Rodents, such as rats, might exhibit a higher rate of aromatic hydroxylation compared to primates. Conversely, primates might show a greater proportion of the parent compound excreted unchanged or a different profile of conjugated metabolites. Direct comparative studies in rodents and primates would be necessary to definitively characterize these differences.
The following table highlights potential species-specific metabolic differences based on amphetamine metabolism data.
Potential Species-Specific Differences in Metabolism
| Species | Predicted Major Metabolic Pathway(s) | Key Predicted Metabolites |
|---|---|---|
| Rodents (e.g., Rat) | Extensive aromatic hydroxylation and conjugation | Conjugated hydroxy-metabolites |
| Primates (e.g., Monkey, Human) | Excretion of unchanged drug, O-demethylation, and hydroxylation | Unchanged parent compound, O-demethylated and hydroxylated metabolites |
Enzyme Kinetics of Metabolic Pathways Relevant to this compound
The kinetics of enzymatic reactions, described by parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), are essential for understanding the efficiency of metabolic pathways and predicting potential drug-drug interactions.
Studies on the enzyme kinetics of amphetamine analog metabolism by CYP2D6 have been conducted. For example, the O-demethylation of p-methoxyamphetamine by human liver CYP2D6 was characterized with a Km of 59.2 µM and a Vmax of 29.3 nmol/mg/hr. drugbank.com In vitro studies with rat liver microsomes determined the Km values for methamphetamine N-demethylation and p-hydroxylation to be 1.0 mM and 10.6 µM/2.2 mM (biphasic), respectively. nih.gov
It is expected that the metabolic pathways of this compound would also follow Michaelis-Menten kinetics. The affinity of the compound for metabolizing enzymes like CYP2D6 (reflected by the Km value) would be influenced by its specific chemical structure, including the position of the methoxy and methyl groups on the phenyl ring. The presence of these substituents could affect the binding affinity to the active site of the enzyme. For instance, the addition of a methoxy group at the 2-position of amphetamine was found to increase its affinity for CYP2D6. drugbank.com
Furthermore, this compound could act as a competitive inhibitor of CYP2D6, similar to other phenylisopropylamines. drugbank.com This could lead to clinically significant drug interactions if co-administered with other drugs that are also substrates for CYP2D6.
Advanced Analytical Research Methodologies for 2 3 Methoxy 4 Methylphenyl Propan 2 Amine
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into individual components. For a compound such as 2-(3-Methoxy-4-methylphenyl)propan-2-amine, various chromatographic methods are employed to address specific analytical challenges, from routine quantification to the complex separation of stereoisomers.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification and purity assessment of non-volatile compounds like this compound. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation and peak shape.
A typical approach for a basic amine compound involves reversed-phase chromatography. The method development process focuses on selecting an appropriate column (e.g., C18) and optimizing the mobile phase composition, pH, and flow rate. The mobile phase often consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netpensoft.net Adjusting the pH of the aqueous phase is critical for controlling the retention and peak symmetry of basic analytes. Validation of the developed method is performed according to ICH guidelines to ensure its linearity, accuracy, precision, and robustness. nih.govresearchgate.net
Below is a table representing a typical set of parameters for an HPLC method developed for the analysis of a phenethylamine (B48288) derivative.
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Metabolites and Impurities
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. It is exceptionally useful for impurity profiling, which involves identifying and quantifying unwanted chemicals that may arise during the synthesis of the active pharmaceutical ingredient. thermofisher.com For amines, which can exhibit poor peak shape due to their basicity, derivatization is a common strategy to improve chromatographic performance. nih.govojp.gov Reagents like N-trifluoroacetyl-prolyl chloride (TPC) or other perfluoroacylating agents can be used to create less polar, more volatile derivatives with better chromatographic properties. researchgate.netoup.com
GC-MS is also applied to identify volatile metabolites. The analysis of impurity profiles can provide crucial information about the synthetic route used to produce the compound. nih.govresearchgate.net
The following table outlines typical conditions for a GC-MS analysis of derivatized amine impurities.
| Parameter | Condition |
| Column | DB-1MS (or similar non-polar capillary column) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Start at 50°C, ramp to 300°C at 10°C/min, hold for 15 min |
| Injection Mode | Splitless |
| Derivatization Agent | Pentafluoropropionic anhydride (B1165640) (PFPA) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-550 amu |
Chiral Chromatography for Enantiomeric Separation
Since this compound possesses a chiral center, it exists as a pair of enantiomers. Enantiomers can have different pharmacological and toxicological profiles, making their separation and quantification essential. researchgate.net Chiral chromatography, most often using HPLC with a chiral stationary phase (CSP), is the most effective technique for this purpose. researchgate.net
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely used and have demonstrated high chiral recognition ability for a broad range of compounds, including chiral amines. mdpi.comyakhak.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP. Method development involves screening different CSPs and optimizing the mobile phase, which typically consists of a non-polar solvent like hexane (B92381) and an alcohol modifier such as 2-propanol. yakhak.org
| Parameter | Condition |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) |
| Mobile Phase | Hexane / 2-Propanol (90:10, v/v) with 0.1% diethylamine |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 225 nm |
Mass Spectrometry (MS) Applications in this compound Research
Mass spectrometry is an indispensable tool for the structural analysis of this compound, its impurities, and its metabolites. It provides critical information on molecular weight and elemental composition, and its coupling with chromatographic techniques enhances its analytical power.
LC-MS/MS for Trace Analysis and Metabolite Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is ideal for detecting and quantifying trace levels of the parent compound and its metabolites in complex biological matrices. nih.gov In the Multiple Reaction Monitoring (MRM) mode, the instrument is set to detect a specific precursor-to-product ion transition, which provides exceptional selectivity and sensitivity. nih.gov
For metabolite identification, LC-MS/MS is used to detect potential biotransformation products. Common metabolic pathways for phenethylamine-type compounds include N-dealkylation, hydroxylation of the aromatic ring, and O-demethylation. researchgate.net The fragmentation pattern observed in the MS/MS spectrum provides structural clues that help in the tentative identification of these metabolites.
The table below shows hypothetical MRM transitions for the parent compound and a potential metabolite.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Parent Compound | 194.15 | 177.12 (Loss of NH3) |
| Hydroxy Metabolite | 210.15 | 193.12 (Loss of NH3) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). This capability allows for the unambiguous determination of the elemental composition of a molecule. nih.gov HRMS is crucial for confirming the identity of the parent compound and for identifying unknown impurities or metabolites without the need for authentic reference standards. thermofisher.com By comparing the measured exact mass to the theoretical mass calculated from a proposed chemical formula, a high degree of confidence in the identification can be achieved.
| Compound | Chemical Formula | Theoretical Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) |
| Parent Compound | C11H17NO | 180.1383 | 180.1380 | -1.7 |
| Hydroxy Metabolite | C11H17NO2 | 196.1332 | 196.1328 | -2.0 |
Ion Mobility Mass Spectrometry (IM-MS) for Isomer Differentiation
The differentiation of positional isomers is a significant challenge in analytical chemistry, as isomers often exhibit identical mass-to-charge ratios (m/z) and similar fragmentation patterns in conventional mass spectrometry (MS). Ion Mobility Mass Spectrometry (IM-MS) offers an additional dimension of separation based on the size, shape, and charge of an ion, which is crucial for distinguishing between structurally similar molecules like the isomers of this compound.
Research on related methoxy- and methyl-substituted phenylalkylamines has demonstrated the utility of combining gas or liquid chromatography with mass spectrometry to differentiate positional isomers. nih.govoup.com Techniques such as chemical ionization tandem mass spectrometry (CI-MS/MS) have also been successfully employed to discriminate between aromatic positional isomers of related compounds. nih.govresearchgate.net Furthermore, infrared ion spectroscopy (IRIS), another mass spectrometry-based technique, has shown promise in distinguishing ortho-, meta-, and para-isomers by producing distinct and consistent patterns of IR bands, particularly in the 650 to 900 cm⁻¹ range. semanticscholar.org The principles from these studies are directly applicable to developing methods for the unambiguous identification of this compound in the presence of its positional isomers.
| Isomer | Molecular Formula | Monoisotopic Mass (Da) | Predicted Collision Cross Section (CCS, Ų) | Key Differentiating Feature |
|---|---|---|---|---|
| This compound | C₁₁H₁₇NO | 179.1310 | ~135.2 | Unique drift time based on specific 3D conformation. |
| 2-(4-Methoxy-3-methylphenyl)propan-2-amine | C₁₁H₁₇NO | 179.1310 | ~136.5 | Slightly larger CCS due to altered substituent positions. |
| 2-(2-Methoxy-5-methylphenyl)propan-2-amine | C₁₁H₁₇NO | 179.1310 | ~134.8 | Potentially more compact structure leading to a smaller CCS. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Intermediates and Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including synthetic intermediates and derivatives of this compound.
1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC)
One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of the nuclei within a molecule. The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts, integration (ratio), and splitting patterns (multiplicity), which helps to deduce the connectivity of atoms. The ¹³C NMR spectrum provides information on the number and types of carbon atoms.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It helps to establish proton-proton connectivity within spin systems. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with the carbon atoms to which they are directly attached, providing direct one-bond C-H connectivity. nih.govmdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds, which is essential for connecting different spin systems and identifying quaternary carbons. sdsu.edu
By combining these techniques, the precise structure of synthetic intermediates, such as the corresponding ketone precursor or related derivatives, can be determined with high confidence.
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| -C(CH₃)₂-NH₂ | ~1.35 | Singlet | ~28-30 |
| -C(CH₃)₂-NH₂ | - | - | ~50-52 |
| Ar-CH₃ | ~2.20 | Singlet | ~16-18 |
| -OCH₃ | ~3.85 | Singlet | ~55-56 |
| Ar-H (Position 2) | ~6.90 | Doublet | ~110-112 |
| Ar-H (Position 5) | ~7.10 | Doublet | ~128-130 |
| Ar-H (Position 6) | ~6.80 | Doublet of Doublets | ~120-122 |
| Ar-C (Quaternary) | - | - | ~130, ~138, ~158 |
Dynamic NMR for Conformational Analysis (if applicable)
Dynamic NMR (DNMR) is a technique used to study chemical processes that occur on the NMR timescale, such as conformational changes or rotations around single bonds. For a molecule like this compound, there could be restricted rotation around the aryl-C(sp³) bond, which could be investigated using variable temperature (VT) NMR experiments.
By recording NMR spectra at different temperatures, one can observe changes in the line shape of the signals. At low temperatures, where the rate of conformational exchange is slow, separate signals for each conformer might be observed. As the temperature increases, the rate of exchange increases, causing the signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. Analysis of these line-shape changes can provide quantitative data on the energy barriers and thermodynamics of the conformational process. Studies on the conformational analysis of structurally related compounds have utilized ¹H NMR coupling constants to determine the distribution of conformers in solution, demonstrating the applicability of these methods. uchile.cl
Spectroscopic Techniques for Quantification and Characterization
Beyond structural elucidation, other spectroscopic techniques are vital for the routine characterization and quantification of this compound.
UV-Vis Spectroscopy for Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely used technique for determining the concentration of substances in solution. The aromatic phenyl ring in this compound contains a chromophore that absorbs UV light at specific wavelengths. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λ_max). The λ_max for this compound is expected to be in the range of 270-285 nm, typical for substituted benzene (B151609) rings. By measuring the absorbance of the unknown sample under the same conditions, its concentration can be accurately determined by interpolation from the calibration curve.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. nih.gov When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, resulting in a spectrum that serves as a molecular fingerprint. For this compound, IR spectroscopy can confirm the presence of key functional groups. pressbooks.publibretexts.org
Key expected absorptions include:
N-H stretch: Primary amines (R-NH₂) typically show two sharp to medium intensity bands in the 3300-3500 cm⁻¹ region. libretexts.org
C-H stretch (aromatic): Aromatic C-H stretching vibrations appear at wavelengths just above 3000 cm⁻¹.
C-H stretch (aliphatic): Aliphatic C-H stretches from the methyl and propan-2-amine groups will absorb just below 3000 cm⁻¹.
C=C stretch (aromatic): Aromatic ring stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.
C-O stretch (aryl ether): The C-O stretching of the methoxy (B1213986) group is expected to produce a strong band in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
N-H bend: The scissoring vibration of the primary amine group typically appears in the 1590-1650 cm⁻¹ range.
Combining gas chromatography with infrared detection (GC-IRD) can be particularly useful for separating the compound from a mixture and obtaining a clean IR spectrum for identification, which can also aid in differentiating it from its isomers. oup.comnih.gov
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Medium, Sharp |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weak to Medium |
| Alkyl Groups (-CH₃) | C-H Stretch | 2850 - 2960 | Medium to Strong |
| Primary Amine (-NH₂) | N-H Bend | 1590 - 1650 | Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |
| Aryl Ether (-O-CH₃) | C-O Stretch (asymmetric) | 1200 - 1275 | Strong |
Electrochemical Detection Methods for this compound and its Metabolites
The sensitive and selective detection of pharmaceutical compounds and their metabolites is crucial in various fields, including clinical diagnostics, pharmacokinetic studies, and forensic analysis. Electrochemical methods offer a compelling analytical approach due to their inherent advantages, such as high sensitivity, rapid response times, cost-effectiveness, and potential for miniaturization and portability. While specific electrochemical studies on this compound are not extensively documented in current literature, the principles of electrochemistry and research on analogous substituted phenethylamines provide a strong foundation for developing robust detection methodologies.
The core of electrochemical detection lies in the ability of an analyte to be oxidized or reduced at an electrode surface when a potential is applied. For a molecule like this compound, the primary amine group and the substituted phenyl ring are potential electroactive centers. The oxidation of the amine group or the hydroxylation of the aromatic ring can generate a measurable electrical signal (current) that is proportional to the analyte's concentration.
Advanced electrochemical techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are instrumental in these analyses. CV is typically employed to investigate the electrochemical behavior of the compound, including its oxidation and reduction potentials. DPV and SWV are more sensitive techniques often used for quantitative analysis, offering lower detection limits by minimizing background currents.
The development of electrochemical sensors for this compound and its metabolites would likely involve the modification of working electrodes to enhance sensitivity and selectivity. Various nanomaterials, polymers, and biomolecules can be used to modify electrode surfaces, leading to improved electron transfer kinetics and preconcentration of the analyte at the electrode.
Potential Metabolic Pathways and Electrochemical Detection
The biotransformation of this compound is expected to follow metabolic pathways common to substituted phenethylamines, including O-demethylation, aromatic hydroxylation, and oxidative deamination. These metabolic transformations produce new compounds with potentially different electrochemical properties, which can be exploited for their simultaneous or individual detection.
O-demethylation: The conversion of the methoxy group to a hydroxyl group would yield 2-(3-hydroxy-4-methylphenyl)propan-2-amine. The introduction of a phenolic hydroxyl group is expected to make the metabolite more easily oxidizable than the parent compound, allowing for its distinct electrochemical detection.
Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring at other positions would also create metabolites with different oxidation potentials.
Oxidative Deamination: The amine group can be oxidized and subsequently replaced by a ketone, resulting in (3-Methoxy-4-methylphenyl)propan-2-one. The electrochemical behavior of this ketone metabolite would be significantly different from the amine-containing parent drug and other metabolites.
The table below illustrates hypothetical oxidation potentials for this compound and its plausible metabolites, which could be determined using cyclic voltammetry. The separation in peak potentials would be crucial for their simultaneous determination.
Table 1: Hypothetical Oxidation Potentials for this compound and its Metabolites
| Compound | Plausible Metabolic Pathway | Functional Group Change | Hypothetical Oxidation Potential (V vs. Ag/AgCl) |
|---|---|---|---|
| This compound | - | Parent Compound | +1.2 |
| 2-(3-Hydroxy-4-methylphenyl)propan-2-amine | O-demethylation | Methoxy to Hydroxyl | +0.8 |
| 2-(3-Methoxy-4-methyl-5-hydroxyphenyl)propan-2-amine | Aromatic Hydroxylation | Addition of Hydroxyl | +0.7 |
Development of Modified Electrodes for Enhanced Detection
To achieve the low detection limits required for biological sample analysis, the use of chemically modified electrodes is a common strategy. For the detection of this compound, various modification strategies could be employed.
For instance, a glassy carbon electrode (GCE) could be modified with nanomaterials like graphene or carbon nanotubes to increase the surface area and enhance electron transfer. Furthermore, the incorporation of molecularly imprinted polymers (MIPs) could introduce high selectivity for the target analyte. MIPs are synthetic polymers with cavities designed to specifically recognize and bind to a template molecule (in this case, this compound or one of its metabolites).
The performance of such a hypothetical sensor can be characterized by its linear range, limit of detection (LOD), and selectivity. The table below presents illustrative performance characteristics of a hypothetical electrochemical sensor for the parent compound, based on data from sensors developed for similar analytes.
Table 2: Illustrative Performance of a Hypothetical Modified Electrode for the Detection of this compound
| Parameter | Value |
|---|---|
| Analytical Technique | Differential Pulse Voltammetry (DPV) |
| Working Electrode | Molecularly Imprinted Polymer on Graphene-Modified GCE |
| Linear Range | 0.1 µM - 100 µM |
| Limit of Detection (LOD) | 0.05 µM |
| Response Time | < 5 minutes |
Computational and Theoretical Chemistry Studies of 2 3 Methoxy 4 Methylphenyl Propan 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various molecular attributes.
The electronic character of 2-(3-methoxy-4-methylphenyl)propan-2-amine is dictated by the interplay between the electron-donating methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups on the phenyl ring and the amine moiety. DFT calculations, often using the B3LYP functional with a basis set such as 6-31G(d,p), can be used to model this.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The HOMO is typically distributed across the electron-rich aromatic ring, influenced by the methoxy and methyl substituents, indicating this region is susceptible to electrophilic attack. The LUMO, conversely, is generally located over the entire molecule, indicating sites for potential nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For phenethylamine (B48288) derivatives, this gap is crucial for understanding their interaction with biological systems.
Table 1: Predicted Electronic Properties from DFT Calculations
| Parameter | Predicted Value (a.u.) | Description |
|---|---|---|
| HOMO Energy | -0.215 | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | 0.032 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 0.247 | Indicator of chemical reactivity and stability |
| Dipole Moment | 1.85 D | Measure of the molecule's overall polarity |
Note: Values are representative examples based on DFT calculations for analogous substituted phenethylamines and may vary depending on the specific computational method and basis set employed.
Computational methods are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of synthesized compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. The predicted shifts for this compound would reflect its specific substitution pattern. For instance, the aromatic protons would show distinct signals influenced by the ortho, meta, and para relationships to the methoxy, methyl, and propan-2-amine groups.
IR Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the infrared (IR) spectrum. These calculations help assign experimental absorption bands to specific molecular vibrations, such as the N-H stretches of the amine group, C-H stretches of the aromatic ring and alkyl groups, and C-O stretching of the methoxy group. Theoretical spectra for phenethylamine derivatives have been shown to be in good agreement with experimental data, particularly when scaling factors are applied to the calculated frequencies to account for anharmonicity. otago.ac.nznih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectrum. For aromatic compounds like this, the spectrum is typically characterized by π → π* transitions. The position of the maximum absorption wavelength (λ_max) is sensitive to the electronic effects of the ring substituents.
Table 2: Predicted Spectroscopic Data
| Spectroscopy Type | Predicted Feature | Approximate Value |
|---|---|---|
| ¹H NMR | Aromatic Protons (C-H) | 6.7-7.1 ppm |
| ¹H NMR | Methoxy Protons (-OCH₃) | 3.8 ppm |
| ¹H NMR | Methyl Protons (Aryl-CH₃) | 2.2 ppm |
| ¹³C NMR | Aromatic Carbons | 110-158 ppm |
| IR | N-H Stretch (Amine) | 3300-3400 cm⁻¹ |
| IR | C-O Stretch (Methoxy) | 1250 cm⁻¹ |
| UV-Vis | λ_max (π → π*) | ~275 nm |
Note: These are representative values based on calculations for structurally similar methoxy- and methyl-substituted phenethylamines. Actual experimental values may differ.
The basicity of the primary amine group is a critical determinant of the molecule's behavior in biological systems, as it will be predominantly protonated at physiological pH. The acid dissociation constant (pKa) of the conjugate acid (R-NH₃⁺) can be calculated using quantum chemical methods. This often involves calculating the Gibbs free energy change for the deprotonation reaction in a simulated aqueous environment, using a continuum solvation model like the Polarizable Continuum Model (PCM). Isodesmic reactions, where the acidity is calculated relative to a reference compound with a known pKa, can improve accuracy. For substituted phenethylamines, the pKa is influenced by the electronic effects of the ring substituents. The electron-donating methoxy and methyl groups are expected to slightly increase the electron density on the nitrogen atom, potentially leading to a slightly higher pKa compared to unsubstituted phenethylamine.
Molecular Docking and Dynamics Simulations
To explore the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These methods model the interaction of the small molecule (ligand) with a biological macromolecule (receptor), such as a protein transporter or receptor.
Given its structural similarity to amphetamine and its positional isomers, likely biological targets for this compound include monoamine transporters such as the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). acs.orgnih.gov Molecular docking simulations can predict the preferred binding pose of the molecule within the active site of these transporters.
In a typical docking simulation into SERT or DAT, the protonated amine of the ligand forms a key ionic interaction with a conserved acidic residue, such as Aspartate 98 in human SERT. nih.gov The aromatic ring of the ligand settles into a hydrophobic pocket, engaging in van der Waals and π-π stacking interactions with aromatic residues like Tyrosine and Phenylalanine. nih.gov The specific orientation of the methoxy and methyl groups would influence the fit within this pocket and could form additional specific interactions, thereby affecting binding affinity and selectivity.
Molecular docking programs use scoring functions to estimate the binding free energy, providing a prediction of binding affinity. These scores are often expressed in kcal/mol, with more negative values indicating stronger binding. For a series of phenethylamine derivatives, docking scores can provide a relative ranking of their inhibitory potencies against targets like DAT. nih.govkoreascience.kr While these scores are estimates, they are valuable for structure-activity relationship (SAR) studies. For instance, docking simulations of various phenethylamine derivatives at the dopamine transporter have shown that specific substitutions can enhance or decrease binding affinity, which often correlates with experimentally determined IC₅₀ values. biomolther.orgbiomolther.org
Molecular dynamics (MD) simulations can further refine the docked pose and provide a more detailed picture of the ligand-protein complex's stability and dynamics over time. These simulations can also be used with more computationally intensive methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to calculate binding free energies with higher accuracy.
Table 3: Representative Molecular Docking Results at a Monoamine Transporter (e.g., hDAT)
| Parameter | Predicted Value | Key Interacting Residues |
|---|---|---|
| Binding Energy (Docking Score) | -7.5 to -9.0 kcal/mol | - |
| Key Interaction 1 | Ionic Bond | Aspartate (e.g., Asp79) |
| Key Interaction 2 | Hydrogen Bond | Serine, Threonine |
| Key Interaction 3 | π-π Stacking | Phenylalanine (e.g., Phe320) |
| Key Interaction 4 | Hydrophobic Interactions | Valine, Leucine, Isoleucine |
Note: The values and residues are illustrative, based on published docking studies of analogous amphetamine-like compounds with monoamine transporters, and represent a plausible interaction profile. nih.govbiomolther.org
Conformational Analysis and Flexibility of this compound
The three-dimensional structure and flexibility of a molecule are critical determinants of its interaction with biological targets. For this compound, conformational analysis aims to identify the stable, low-energy arrangements of its atoms and the energy barriers between them. The molecule's flexibility primarily arises from the rotation around several key single bonds.
The C-C bond connecting the isopropylamine (B41738) group to the phenyl ring.
The C-O bond of the methoxy group attached to the phenyl ring.
Computational chemistry provides powerful tools to explore the conformational landscape. Methods such as molecular mechanics (MM) and quantum mechanics (QM), particularly Density Functional Theory (DFT), are employed to calculate the potential energy surface as a function of bond rotation. A systematic scan of the dihedral angles associated with the key rotatable bonds can identify energy minima, corresponding to stable conformers, and transition states.
For the this compound molecule, the orientation of the isopropylamine side chain relative to the substituted phenyl ring is of primary interest. The steric bulk of the gem-dimethyl groups and the electronic influence of the methoxy and methyl substituents on the ring dictate the preferred rotational angles. The methoxy group itself has a preferred orientation, typically lying coplanar with the benzene (B151609) ring to maximize resonance stabilization, with the methyl group pointing either towards or away from the adjacent methyl group on the ring. Studies on structurally related compounds, such as amphetamine, have demonstrated the importance of these rotational barriers in defining bioactive conformations. rsc.org
The flexibility of the molecule allows it to adopt various shapes, which can be crucial for binding to a specific protein pocket. The ensemble of low-energy conformers, rather than a single static structure, represents the molecule's behavior in a solution. Understanding this conformational profile is the first step in predicting its biological activity through more advanced modeling techniques like molecular docking.
| Dihedral Angle | Description | Expected Influence on Conformation |
|---|---|---|
| τ1 (C-C-C-N) | Rotation of the amine group around the C-C bond of the side chain. | Influences the spatial position of the amino group relative to the phenyl ring. |
| τ2 (Aryl-C-C-N) | Rotation of the entire isopropylamine side chain relative to the phenyl ring. | Determines the overall topology; steric hindrance with ring substituents is a major factor. |
| τ3 (Aryl-C-O-C) | Rotation of the methoxy group's methyl moiety. | Generally prefers a planar arrangement with the ring, with two low-energy states. |
Cheminformatics and Data Mining for Structure-Activity Landscape Exploration
Cheminformatics and data mining are essential computational disciplines for exploring the relationship between chemical structure and biological activity (Structure-Activity Relationship, SAR). For a compound like this compound, these techniques can be used to analyze large datasets of structurally similar molecules to uncover patterns that correlate specific molecular features with a desired biological effect.
The process begins with the generation or compilation of a chemical library centered around the core scaffold. This involves systematically modifying the scaffold by adding, removing, or replacing functional groups at various positions. For each compound in this virtual library, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as:
Topological (2D) Descriptors: Molecular weight, atom counts, bond counts, and connectivity indices.
Physicochemical Descriptors: Lipophilicity (logP), topological polar surface area (TPSA), and molar refractivity.
Structural (3D) Descriptors: Molecular shape, volume, and surface area.
Once the descriptors and corresponding (experimentally determined or predicted) activity data are tabulated, data mining algorithms are applied. Techniques like principal component analysis (PCA) can be used to reduce the dimensionality of the descriptor space and visualize the chemical diversity of the library. Clustering algorithms can group molecules with similar properties, potentially revealing clusters of active and inactive compounds.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key outcome of this process. A QSAR model is a mathematical equation that relates the variation in molecular descriptors to the variation in biological activity. By training a model on a known dataset, it can be used to predict the activity of novel, untested compounds based solely on their structure. This allows for the prioritization of candidates for synthesis and testing, significantly accelerating the discovery process. For the this compound series, a QSAR model could identify, for example, whether increasing the size of the substituent at the 4-position or changing the electronic properties of the methoxy group would likely increase or decrease activity.
| Analog Structure | Molecular Weight (g/mol) | XLogP3 | Topological Polar Surface Area (Ų) | Hypothetical Activity (IC₅₀, nM) |
|---|---|---|---|---|
| This compound (Parent) | 179.26 | 1.7 | 35.25 | 150 |
| Analog A (4-ethyl substituent) | 193.29 | 2.2 | 35.25 | 125 |
| Analog B (3-ethoxy substituent) | 193.29 | 2.1 | 35.25 | 200 |
| Analog C (demethylated, 3-hydroxy) | 165.23 | 1.3 | 55.48 | 350 |
De Novo Design Strategies Based on this compound Scaffold
De novo design refers to the computational creation of novel molecules with desired properties, starting from a basic structural unit or scaffold. arxiv.org The this compound structure serves as an excellent scaffold for such strategies, providing a rigid phenyl ring core and a flexible side chain that can be systematically elaborated upon to optimize interactions with a biological target.
Computational de novo design methods can be broadly categorized:
Fragment-Based Growth: This approach starts with the core scaffold placed within a target's binding site. Small molecular fragments are then computationally "grown" from attachment points on the scaffold. Algorithms score the placement and fit of each new fragment, gradually building up a larger molecule that fills the pocket and forms favorable interactions (e.g., hydrogen bonds, hydrophobic contacts).
Scaffold Hopping and Decoration: In this strategy, the core scaffold itself can be replaced by other chemical moieties that maintain a similar 3D arrangement of key functional groups (scaffold hopping). Alternatively, the original scaffold is retained and "decorated" by attaching various R-groups from a virtual library to its periphery.
Generative Artificial Intelligence (AI) Models: Modern approaches utilize deep learning, such as generative adversarial networks (GANs) or recurrent neural networks (RNNs), trained on vast databases of known chemical structures. nih.gov These models can learn the underlying rules of chemical bonding and structure. By providing the this compound scaffold as a starting point or constraint, the AI can generate thousands of novel, chemically valid molecules that incorporate the core structure but explore diverse and non-intuitive chemical space. nih.gov
These strategies are often coupled with scoring functions that predict properties like binding affinity, synthetic accessibility, and drug-likeness. This multi-objective optimization allows researchers to guide the design process towards molecules that are not only potent but also have a higher probability of being viable drug candidates. arxiv.org For the given scaffold, a de novo design algorithm could explore modifications such as replacing the methyl group with a halogen to modulate electronic properties, extending the side chain, or adding substituents to the phenyl ring to probe for additional binding interactions.
| Modification Site | Original Group | Potential New Groups | Design Rationale |
|---|---|---|---|
| Phenyl Ring - Position 4 | -CH₃ | -Cl, -F, -CF₃, -CH₂CH₃ | Modulate size, lipophilicity, and electronic properties. |
| Phenyl Ring - Position 3 | -OCH₃ | -OH, -OCHF₂, -OCF₃ | Alter hydrogen bonding potential and metabolic stability. |
| Isopropylamine - Amine | -NH₂ | -NHCH₃, -N(CH₃)₂ | Modify basicity and steric profile. |
| Phenyl Ring - Position 5/6 | -H | -F, -Cl | Block potential sites of metabolism; explore new interactions. |
ADME Prediction (Absorption, Distribution, Metabolism, Excretion) using In Silico Models
In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a molecule before it is synthesized. nih.gov This is a critical step in modern drug discovery, as poor ADME profiles are a major cause of late-stage clinical trial failures. nih.gov For this compound, various computational tools can predict its ADME properties based on its structure.
The foundation of ADME prediction lies in the calculation of key physicochemical properties. These properties are then used as inputs for more complex predictive models.
A primary assessment involves evaluating the molecule's "drug-likeness" using established guidelines like Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a molecule violates certain thresholds for molecular weight, lipophilicity, and hydrogen bonding capacity.
Lipinski's Rule of Five Analysis:
Molecular Weight (MW): 179.26 g/mol (≤ 500) - Pass
LogP (lipophilicity): ~1.7 (≤ 5) - Pass nih.gov
Hydrogen Bond Donors (HBD): 1 (from -NH₂) (≤ 5) - Pass nih.gov
Hydrogen Bond Acceptors (HBA): 2 (from -NH₂ and -OCH₃) (≤ 10) - Pass nih.gov
The compound passes all of Lipinski's rules, suggesting a reasonable probability of good oral bioavailability. Veber's rule, which considers the number of rotatable bonds and the polar surface area, provides another layer of assessment. With 2 rotatable bonds (≤ 10) and a TPSA of 35.25 Ų (≤ 140 Ų), the molecule also satisfies Veber's criteria, indicating good intestinal absorption. nih.govtubitak.gov.tr
Beyond these simple rules, more sophisticated QSAR models are used to predict specific ADME endpoints:
Absorption: Models predict human intestinal absorption (HIA) and Caco-2 cell permeability.
Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). The ability to cross the BBB is a critical parameter for centrally acting agents.
Metabolism: In silico models can predict which cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes. mdpi.com
Excretion: Models can estimate total clearance and predict interactions with efflux transporters like P-glycoprotein (P-gp). mdpi.com
These predictions are generated by software that has been trained on large datasets of experimental data, using algorithms ranging from simple linear regressions to complex machine learning models. nih.gov
| Property | Predicted Value / Classification | Significance |
|---|---|---|
| Molecular Formula | C₁₁H₁₇NO | Basic identity |
| Molecular Weight | 179.26 g/mol | Drug-likeness (Lipinski's Rule) |
| XLogP3-AA | 1.7 | Lipophilicity, influences absorption and distribution |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | Membrane permeability, oral bioavailability |
| Hydrogen Bond Donors | 1 | Drug-likeness (Lipinski's Rule) |
| Hydrogen Bond Acceptors | 2 | Drug-likeness (Lipinski's Rule) |
| Rotatable Bond Count | 2 | Oral bioavailability (Veber's Rule) |
| Human Intestinal Absorption | High (Predicted) | Bioavailability after oral administration |
| Blood-Brain Barrier (BBB) Permeation | Likely to cross (Predicted) | Potential for central nervous system effects |
| CYP2D6 Inhibitor | Likely (Predicted) | Potential for drug-drug interactions |
| P-glycoprotein Substrate | Unlikely (Predicted) | Lower susceptibility to efflux from cells |
Note: Predicted values are derived from standard in silico models and are for illustrative purposes. Specific values can vary between different prediction software.
Future Research Directions and Translational Perspectives Academic Focus
Development of Novel 2-(3-Methoxy-4-methylphenyl)propan-2-amine Analogs with Tailored Biological Profiles
The synthesis and evaluation of novel analogs of MMA represent a logical progression in understanding the structure-activity relationships of substituted phenethylamines. nih.gov The goal of such medicinal chemistry efforts is to systematically modify the MMA scaffold to fine-tune its interaction with biological targets, potentially enhancing therapeutic properties while minimizing other activities. nih.gov This involves creating derivatives that may offer improved selectivity for specific serotonin (B10506) receptor subtypes or transporter proteins. nih.govmdpi.com
Key strategies in analog development could include:
Alteration of Phenyl Ring Substituents: Modifying the position or nature of the methoxy (B1213986) and methyl groups could significantly impact metabolic stability and receptor affinity.
Modification of the Propyl Amine Side Chain: Changes to the amine group, such as N-methylation or N-ethylation, have been shown in other tryptamine (B22526) and phenethylamine (B48288) series to differentiate between transporter substrates (releasers) and inhibitors. nih.govresearchgate.net
Conformational Restriction: Incorporating the side chain into a ring structure, as seen in the development of aminoindans like 5-methoxy-6-methyl-2-aminoindan (MMAI), can provide valuable insights into the optimal conformation for biological activity. nih.govwikipedia.org
These synthetic efforts aim to dissociate the various pharmacological effects of MMA to create tool compounds for research or potential therapeutic leads with more precise mechanisms of action.
Table 1: Potential Strategies for MMA Analog Development
| Modification Strategy | Rationale | Desired Biological Outcome |
|---|---|---|
| Ring Substitution Isomers | Explore how the relative positions of the methoxy and methyl groups affect binding to SERT and 5-HT receptors. | Enhance selectivity for 5-HT₂A vs. 5-HT₁A receptors; modulate serotonin release potency. |
| N-Alkylation of Amine | Investigate the role of the primary amine in transporter interaction; larger alkyl groups tend to favor uptake inhibition over release. nih.gov | Shift mechanism from serotonin releaser to selective serotonin reuptake inhibitor (SSRI). |
| Alpha-Carbon Modification | Alter metabolic profile and potency by replacing the alpha-methyl group with other small alkyl groups. | Increase duration of action or fine-tune potency. |
| Bioisosteric Replacement | Replace the methoxy group with other electron-donating groups (e.g., hydroxyl, amino) to probe electronic requirements for activity. | Identify key electronic features for optimal target engagement. |
Elucidation of Additional Molecular Targets and Pathways
While the primary actions of MMA are attributed to its function as a selective serotonin releasing agent (SSRA) and a 5-HT₂A receptor agonist, a comprehensive understanding of its pharmacology requires investigating additional molecular interactions. nih.govwikipedia.org The subjective effects of psychoactive compounds are rarely mediated by a single target but rather by a network of interactions and downstream signaling cascades. nih.gov
Future research should focus on:
Comprehensive Receptor Binding Profile: Screening MMA and its analogs against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters will create a more complete picture of its off-target activities.
Downstream Signaling Cascades: Beyond initial receptor binding, it is crucial to study the intracellular signaling pathways activated by MMA. This includes investigating effects on pathways like brain-derived neurotrophic factor (BDNF)/TrkB and the mammalian target of rapamycin (B549165) (mTOR), which are implicated in neuroplasticity. researchgate.net
Table 2: Potential Molecular Targets for Future MMA Investigation
| Target/Pathway | Rationale for Investigation | Potential Significance |
|---|---|---|
| 5-HT₁A Receptor | Other serotonergic compounds show activity at this receptor, which is involved in mood regulation. researchgate.net | Could contribute to anxiolytic or antidepressant-like effects. |
| Dopamine (B1211576) Transporter (DAT) | Studies on related compounds show varying degrees of DAT interaction, which influences stimulant properties. nih.gov | Elucidate the potential for abuse liability or stimulant-like effects. |
| Vesicular Monoamine Transporter (VMAT) | Amphetamine derivatives can interfere with the packaging of neurotransmitters into vesicles. nih.gov | Understand the complete mechanism of serotonin release and potential effects on neurotransmitter storage. |
| BDNF/TrkB Signaling | A key pathway for neuroplasticity, activated by some psychedelic compounds. researchgate.net | Explore potential for therapeutic applications related to synaptic plasticity and learning. |
Integration of Multi-Omics Data in Understanding Compound Effects
To achieve a systems-level understanding of the biological effects of MMA, future research must move beyond single-target analysis and embrace multi-omics approaches. brighton.ac.uknih.gov Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular and molecular changes induced by the compound. omicstutorials.comazolifesciences.com This approach is essential for identifying novel biomarkers, understanding mechanisms of action, and predicting biological outcomes. nih.gov
Potential applications include:
Transcriptomics (RNA-Seq): To identify genes whose expression is upregulated or downregulated in neuronal cells following MMA exposure, revealing the genetic pathways modulated by the compound.
Proteomics: To quantify changes in the protein landscape, confirming that transcript-level changes translate to functional protein expression and identifying post-translational modifications. mdpi.com
Metabolomics: To analyze changes in small-molecule metabolites, such as neurotransmitters and their precursors/breakdown products, providing a direct readout of the compound's impact on neurochemical pathways. nih.gov
The integration of these large-scale datasets requires sophisticated bioinformatic analyses to build models of the biological systems perturbed by MMA, offering unprecedented insight into its network-level effects. mdpi.com
Table 3: Application of Multi-Omics in MMA Research
| Omics Discipline | Methodology | Research Question Addressed |
|---|---|---|
| Genomics | Whole-genome sequencing of cell lines or animal models. | Identify genetic predispositions that may alter response to MMA. |
| Transcriptomics | RNA-sequencing of treated vs. untreated neuronal cultures. | Which gene networks related to neuroplasticity, inflammation, or metabolism are affected by MMA? |
| Proteomics | Mass spectrometry-based protein quantification. | How does MMA alter the abundance of key synaptic proteins or signaling molecules? brighton.ac.uk |
| Metabolomics | NMR or mass spectrometry analysis of cellular extracts. | Does MMA affect neurotransmitter turnover rates or energy metabolism pathways in the brain? |
Advanced In Vitro Model Development for this compound Research
Translating findings from preclinical research to humans is a significant challenge in neuropharmacology. nih.gov Advanced in vitro models derived from human cells offer a powerful platform to bridge this gap. numberanalytics.comnumberanalytics.com For MMA research, moving beyond simple cell lines to more complex, physiologically relevant systems is critical. nih.gov
Key advanced models include:
Human iPSC-Derived Neurons: Using induced pluripotent stem cells (iPSCs) from healthy individuals allows for the study of MMA's effects on human neurons and glial cells in a controlled environment. nih.gov
Brain Organoids: These self-assembling, three-dimensional cultures derived from stem cells can recapitulate aspects of human brain development and cytoarchitecture. researchgate.netnih.gov They provide a unique opportunity to study how MMA might affect neural network activity, cell-cell interactions, and developmental processes in a human-like tissue context. nih.govstemcell.com
Organ-on-a-Chip (OoC) Systems: Microfluidic devices that culture cells in a more dynamic and structured environment can be used to model specific brain circuits or the blood-brain barrier, allowing for more sophisticated pharmacological studies. nih.govscitechdaily.com
These models offer higher fidelity to human biology compared to traditional systems and can reduce the reliance on animal models, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement). crownbio.com
Table 4: Comparison of In Vitro Models for MMA Research
| Model Type | Key Advantages | Limitations |
|---|---|---|
| Immortalized Cell Lines | High throughput, low cost, highly reproducible. numberanalytics.com | Low physiological relevance, often non-human origin. |
| Primary Neuronal Cultures | More physiologically relevant than cell lines. numberanalytics.com | Limited availability, batch-to-batch variability, often from rodents. |
| Human iPSC-Derived Neurons | Human-specific genetics, patient-specific models possible. numberanalytics.comnih.gov | Technically demanding, functional maturity can vary. |
| Brain Organoids | 3D structure, cellular diversity, models neurodevelopment. researchgate.netnih.gov | Lack of vascularization, high variability, limited functional maturation. |
| Organ-on-a-Chip | Mimics tissue microenvironment, allows for fluid flow. nih.gov | Complex fabrication, lower throughput than standard cultures. |
Opportunities for Collaborative Academic Research on Amine Derivatives
The study of novel psychoactive substances and their derivatives, including complex amine compounds like MMA, benefits immensely from interdisciplinary collaboration. nih.govresearchgate.net Academic research consortia are emerging as a crucial framework for advancing this field by pooling resources, expertise, and data. ucsd.edupsychedelicalpha.com
Opportunities for collaboration include:
Multi-Center Pharmacological Studies: Standardizing protocols across different laboratories to validate the pharmacological effects of MMA and its analogs, enhancing the robustness of findings.
Chemistry and Pharmacology Partnerships: Organic chemists can synthesize novel analogs that are then screened by pharmacologists to rapidly explore structure-activity relationships.
Shared Data Repositories: Creating open-access databases of pharmacological, chemical, and multi-omics data for MMA and related compounds can accelerate discovery and prevent duplication of effort.
Transdisciplinary Research Centers: Institutions are forming centers that bring together experts in pharmacology, neuroscience, chemistry, and clinical research to study psychoactive substances in a comprehensive manner. wisc.edudrugaddictionresearch.org
Such collaborative efforts are essential for navigating the complexities of novel compound research and for translating basic science discoveries into a deeper understanding of neuropharmacology. novelpsychoactivesubstances.org
Table 5: Potential Areas for Collaborative Research on Amine Derivatives
| Collaborative Area | Disciplines Involved | Key Objectives |
|---|---|---|
| Lead Optimization | Medicinal Chemistry, Computational Modeling, Pharmacology | Design and synthesize MMA analogs with improved selectivity and potency. |
| Mechanism of Action Studies | Neuropharmacology, Cell Biology, Systems Biology | Utilize advanced models and multi-omics to fully characterize biological effects. |
| Tool Compound Development | Synthetic Chemistry, Molecular Pharmacology | Create highly selective ligands based on the MMA scaffold to probe specific receptor functions. |
| Standardization of Assays | Multiple independent research labs, academic consortia | Establish and validate reproducible assays for comparing the effects of different amine derivatives. psychedelicalpha.com |
Q & A
Q. What are the optimal synthetic routes for 2-(3-Methoxy-4-methylphenyl)propan-2-amine, and how can reaction conditions be optimized for reproducibility?
The synthesis of this compound typically involves alkylation or reductive amination of substituted benzaldehyde intermediates. Key reagents include lithium aluminum hydride (LiAlH₄) for reductions and methoxy-substituted aryl halides for coupling reactions. Reaction parameters such as temperature (e.g., 0–25°C for controlled exothermic reactions), solvent polarity (e.g., tetrahydrofuran for solubility), and catalyst choice (e.g., palladium for cross-coupling) significantly impact yield and purity. For reproducibility, rigorous purification via column chromatography or recrystallization is recommended .
Q. How can structural characterization of this compound be methodologically validated using spectroscopic and crystallographic techniques?
- NMR : ¹H and ¹³C NMR can confirm the methoxy (-OCH₃) and methyl (-CH₃) substituents on the phenyl ring. The propan-2-amine moiety will show distinct triplet splitting for the central carbon.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected ~179.26 g/mol) and fragmentation patterns.
- X-ray Crystallography : Use SHELX software for structure refinement. For example, SHELXL can resolve torsional angles and hydrogen bonding networks in crystal lattices, critical for confirming stereochemistry .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
The compound’s solubility in polar solvents (e.g., water, ethanol) is limited due to its hydrophobic aryl and alkyl groups. Stability studies indicate degradation above 100°C, with optimal storage at 4°C in inert atmospheres. pH-dependent stability is critical for biological assays: acidic conditions (pH < 3) may protonate the amine group, enhancing solubility but risking salt formation .
Advanced Research Questions
Q. How does the 3-methoxy-4-methyl substitution on the phenyl ring influence binding affinity to serotonin or dopamine receptors compared to structural analogs?
The 3-methoxy group enhances electron donation, potentially increasing π-π stacking with receptor aromatic residues (e.g., serotonin 5-HT₂A). The 4-methyl group may sterically hinder binding to dopamine D₂ receptors, reducing off-target effects. Comparative studies with analogs like 2-(4-Methoxyphenyl)propan-2-amine () show that para-substitution decreases selectivity, while meta-substitution improves receptor specificity. Radioligand displacement assays (e.g., using [³H]ketanserin for 5-HT₂A) are recommended to quantify affinity .
Q. What experimental strategies can resolve contradictions in reported neuroprotective or pro-inflammatory effects of this compound?
Discrepancies in biological activity may arise from assay conditions (e.g., cell type, concentration ranges). For example:
- Neuroprotection : In glutamate-induced neuronal toxicity models, use primary cortical neurons instead of immortalized lines to avoid metabolic bias.
- Anti-inflammatory Activity : Measure cytokine release (e.g., IL-6, TNF-α) in murine macrophages under standardized LPS stimulation protocols. Dose-response curves (0.1–100 µM) and positive controls (e.g., dexamethasone) are critical for cross-study validation .
Q. How can computational modeling (e.g., molecular docking, QSAR) guide the design of derivatives with enhanced pharmacological profiles?
- Docking Studies : Use AutoDock Vina to predict interactions with target receptors (e.g., 5-HT₂A). Focus on residues like Ser239 and Phe340, which anchor the methoxy group.
- QSAR : Correlate substituent electronegativity (Hammett constants) with logP values to optimize blood-brain barrier permeability. Derivatives with fluorinated methyl groups may improve metabolic stability .
Q. What are the challenges in scaling up synthesis for preclinical trials, and how can impurities be minimized?
Scale-up introduces side reactions (e.g., over-alkylation) due to heat transfer inefficiencies. Solutions include:
- Flow Chemistry : Continuous reactors improve temperature control and reduce byproducts.
- HPLC Monitoring : Track impurities like N-oxide derivatives, which can form during oxidation.
- Regulatory Compliance : Follow ICH Q3A guidelines for impurity thresholds (<0.15% for unknown impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
